4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
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Overview
Description
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with a chlorine atom at the 6th position and a 1-methyl-1H-1,2,3-triazol-5-yl group at the 2nd position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol and an aldehyde or ketone.
Triazole Substitution: The 1-methyl-1H-1,2,3-triazol-5-yl group can be introduced through a click chemistry reaction, typically involving the reaction of an alkyne with an azide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the chlorine and triazole substitutions.
6-Chloro-4H-1-benzopyran-4-one: A derivative with only the chlorine substitution.
2-(1-Methyl-1H-1,2,3-triazol-5-yl)-4H-1-benzopyran-4-one: A derivative with only the triazole substitution.
Uniqueness
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is unique due to the combined presence of both the chlorine and triazole groups, which may confer distinct chemical and biological properties compared to its analogs. This combination can enhance its reactivity, stability, and potential therapeutic efficacy.
Properties
CAS No. |
119584-90-6 |
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Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
6-chloro-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI Key |
ADTZHKRAIMPELY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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